molecular formula C11H14FN B13246371 N-(1-cyclopropylethyl)-2-fluoroaniline

N-(1-cyclopropylethyl)-2-fluoroaniline

Cat. No.: B13246371
M. Wt: 179.23 g/mol
InChI Key: DSWMEZAEEFPQLM-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-fluoroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a cyclopropyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylethyl)-2-fluoroaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitrating agents, halogenating agents, alkylating agents.

Major Products:

    Oxidation: Nitro derivatives, quinone derivatives.

    Reduction: Cyclopropylamine.

    Substitution: Various substituted anilines.

Scientific Research Applications

Chemistry: N-(1-cyclopropylethyl)-2-fluoroaniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential biological activity .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may serve as intermediates in the synthesis of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-fluoroaniline and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • N-(1-cyclopropylethyl)-4-methyl-N-phenyl-benzamide
  • N-(1-cyclopropylethyl)-4,5-dimethylthiophene-2-carboxamide

Comparison: N-(1-cyclopropylethyl)-2-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-fluoroaniline

InChI

InChI=1S/C11H14FN/c1-8(9-6-7-9)13-11-5-3-2-4-10(11)12/h2-5,8-9,13H,6-7H2,1H3

InChI Key

DSWMEZAEEFPQLM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC=CC=C2F

Origin of Product

United States

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